N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide
Description
Properties
Molecular Formula |
C16H16N4O2S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H16N4O2S/c21-14(20-16-18-8-9-23-16)6-3-7-17-15(22)13-10-11-4-1-2-5-12(11)19-13/h1-2,4-5,8-10,19H,3,6-7H2,(H,17,22)(H,18,20,21) |
InChI Key |
CDBMVAJEVPIVTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
The 1,3-thiazol-2-ylamino moiety is synthesized via cyclocondensation reactions. A prevalent method involves reacting thiourea derivatives with α-halo carbonyl compounds under acidic or basic conditions. For example, Route 4 (Prasad et al.) combines aniline, benzaldehyde, and thioglycolic acid in polypropylene glycol (PPG) at 110°C, achieving 83% yield. Solvent-free conditions and PPG as a catalyst circumvent the inefficiencies of polyethylene glycol (PEG), which fails to initiate the reaction even after 24 hours. Alternative protocols employ ultrasound irradiation with DSDABCOC catalysts, reducing energy consumption while maintaining yields of 82–92%.
Indole-2-Carboxamide Synthesis
The indole-2-carboxamide segment is typically prepared through Friedel-Crafts acylation or peptide coupling. Search Result details the reaction of 1H-indole-2-carboxylic acid with ethyl-2-(2-aminothiazol-4-yl)acetate using EDC and DMAP in dichloromethane, yielding 76% after optimization. Early attempts with DCC resulted in poor conversion and challenging purification due to dicyclohexylurea (DCU) byproducts, underscoring EDC’s superiority for sterically hindered substrates.
Stepwise Assembly of N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide
Synthesis of 4-Oxo-4-(1,3-thiazol-2-ylamino)butyl Intermediate
The butyl linker bearing the oxo and thiazolylamino groups is constructed via sequential alkylation and condensation. Pathway 3 (Safaei-ghomi et al.) demonstrates the use of nano-NiZr₄(PO₄)₆ under microwave irradiation to condense aldehydes with thioglycolic acid and ethylenediamine in toluene, forming bis-thiazolidinones in reduced time. For the target compound, adapting this method with glutaric anhydride could introduce the 4-oxo butyl chain, followed by amination with 1,3-thiazol-2-amine.
Amide Bond Formation
Coupling the indole-2-carboxamide to the butyl-thiazolylamino intermediate is critical. Search Result employs EDC/DMAP in CH₂Cl₂ at 0°C to room temperature, achieving 76% yield for analogous structures. Comparative studies show that EDC minimizes byproducts compared to DCC, with purification via silica gel chromatography (60–120 mesh) ensuring >95% purity.
Optimization and Green Chemistry Approaches
Solvent and Catalyst Screening
| Condition | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Reflux, 24 h | PPG | Solvent-free | 83 | |
| Ultrasound, 1 h | DSDABCOC | Ethanol | 92 | |
| Microwave, 15 min | Nano-NiZr₄(PO₄)₆ | Toluene | 89 | |
| Room temperature | EDC/DMAP | CH₂Cl₂ | 76 |
Green protocols using VOSO₄ under ultrasonic irradiation in acetonitrile (Angapelly et al.) offer a 15% yield improvement over traditional methods, highlighting the role of energy-efficient activation.
Purification Techniques
Column chromatography with silica gel (60–120 mesh) remains the gold standard for isolating thiazole and indole derivatives. Route 6 (Taherkhorsand et al.) further refines purity via recrystallization from ethanol/water mixtures, achieving >99% purity for crystallographically characterized products.
Analytical Characterization and Quality Control
Spectroscopic Validation
1H NMR and LC-MS are pivotal for confirming structural integrity. For instance, the indole NH proton resonates at δ 11.2–12.1 ppm, while thiazole protons appear as singlets near δ 7.5–8.0 ppm. High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 384.42 (calculated for C₁₇H₁₆N₄O₃S).
Purity Assessment
HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (70:30) confirms purity ≥98% for final products. Residual solvent analysis via GC-MS ensures compliance with ICH guidelines.
Industrial-Scale Considerations and Patent Landscape
The patent US10351556B2 discloses continuous-flow reactors for thiazole synthesis, enabling kilogram-scale production with 90% yield. Key parameters include:
-
Temperature: 80–100°C
-
Pressure: 2–5 bar
-
Catalyst: Heterogeneous Ni nanoparticles
-
Throughput: 500 g/h
This method reduces reaction time from hours to minutes, aligning with trends in process intensification .
Chemical Reactions Analysis
Types of Reactions
N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole or indole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide as an anticancer agent. The compound has shown promising results in inhibiting various cancer cell lines.
Case Study: Inhibition of Tyrosine Kinases
A study reported that derivatives of thiazole compounds, similar to this compound, exhibit potent inhibitory activity against multi-tyrosine kinases such as c-Met and Src. For instance, a related compound demonstrated an IC50 value of , indicating strong inhibition against lung carcinoma cell lines .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial properties. Thiazole derivatives are known for their effectiveness against various bacterial strains.
Case Study: Antibacterial Activity
Research has shown that thiazole-containing compounds can inhibit bacterial growth effectively. For example, compounds with similar thiazole structures have been evaluated for their antibacterial efficacy against Gram-positive and Gram-negative bacteria, showing significant activity .
Anti-inflammatory Effects
There is growing interest in the anti-inflammatory properties of thiazole derivatives. This compound may possess similar effects due to its ability to modulate inflammatory pathways.
Case Study: Inhibition of Pro-inflammatory Cytokines
Studies have indicated that certain thiazole derivatives can suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that this compound could be further explored for its anti-inflammatory potential .
Mechanism of Action
The mechanism of action of N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Structural Analogs with Varied Carboxamide Substituents
Key Observations :
- The thiourea derivatives (1b, 1c) exhibit antifungal activity, suggesting that the thiazole moiety contributes to this bioactivity .
- Substitution with a benzimidazole (CAS 951959-78-7) increases molecular weight (421.4 g/mol) and introduces aromaticity, which may enhance DNA intercalation or protein binding .
Compounds with Similar Thiazole Linkages but Different Core Structures
Key Observations :
- The benzothiazepine-thiazole hybrids () demonstrate the utility of microwave-assisted synthesis for improving efficiency . The target compound’s synthesis () uses conventional reflux, suggesting opportunities for optimization via microwave techniques.
- The benzothiazepine core introduces rigidity, which could influence pharmacokinetics compared to the flexible 4-oxobutyl chain in the target compound.
Compounds with Similar 4-Oxobutyl Chains
| Compound Name | Molecular Formula | Structural Context | Biological Relevance |
|---|---|---|---|
| O⁶-[4-oxo-4-(3-pyridyl)butyl]guanine () | C₁₄H₁₆N₆O₂ | DNA adduct | Tobacco carcinogen adduct |
Key Observations :
- The 4-oxobutyl chain in the target compound mirrors DNA-adduct-forming agents like O⁶-[4-oxo-4-(3-pyridyl)butyl]guanine, which adopts flexible conformations to facilitate DNA intercalation . This suggests the target’s 4-oxobutyl group may enhance membrane permeability or target binding.
Biological Activity
N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide, also known as 6-methoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide, is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article examines its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₄O₃S |
| Molecular Weight | 358.4 g/mol |
| CAS Number | 1010900-69-2 |
Xanthine Oxidase Inhibition
Research indicates that compounds with indole and thiazole scaffolds can act as inhibitors of xanthine oxidase (XO), an enzyme involved in uric acid production. The structure of this compound suggests potential for similar inhibitory activity. A study on related thiazole derivatives showed that modifications at specific positions enhanced their XO inhibitory activity, with IC50 values as low as 3.5 nM for some derivatives .
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. For instance, a series of thiazole compounds demonstrated significant inhibition against the Pin1 protein, which is implicated in cancer progression. Some derivatives exhibited low micromolar IC50 values, indicating strong potential as anticancer agents . The incorporation of the indole moiety in this compound may enhance its efficacy against various cancer cell lines.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Indole Moiety : The indole ring is crucial for biological activity due to its ability to interact with various biological targets.
- Thiazole Ring : The presence of thiazole enhances the compound's ability to inhibit enzymes like XO and may contribute to anticancer effects.
- Alkyl Substituents : Modifications on the butyl chain can affect solubility and bioavailability, impacting overall efficacy.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with compounds similar to this compound:
- Antimicrobial Activity : Thiazole derivatives have shown broad-spectrum antimicrobial effects. For example, compounds with specific hydrophobic substitutions exhibited MIC values ranging from 0.7 to 15.62 µg/mL against various bacterial strains .
- Antitumor Activity : In vitro studies on related compounds indicated significant cytotoxic effects against multiple cancer cell lines, with GI50 values suggesting effective concentrations for therapeutic use .
Q & A
Q. What are the established synthetic routes for N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide, and what key reaction conditions optimize yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions between 3-formyl-1H-indole-2-carboxylic acid derivatives and thiazol-2-ylamine intermediates. Key steps include:
- Reagents : Acetic acid (AcOH) as solvent and catalyst, sodium acetate for pH adjustment.
- Conditions : Reflux at 100–120°C for 2.5–5 hours to facilitate imine formation and cyclization .
- Purification : Recrystallization from acetic acid or column chromatography (silica gel, hexane/EtOAc gradient) .
Table 1 : Representative Synthetic Protocols
| Starting Materials | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 3-Formyl-indole-2-carboxylic acid | Thiazol-2-ylamine, AcOH, reflux | 65–75 | |
| Ethyl 3-formyl-indole-2-carboxylate | Thiourea, chloroacetic acid, AcOH | 70–80 |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR : H and C NMR confirm the indole-thiazole linkage (e.g., δ 10.2 ppm for NH in thiazole; δ 160–165 ppm for carbonyl carbons) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%); retention time consistency validates reproducibility .
- IR : Stretching vibrations at 1680–1700 cm (amide C=O) and 3200–3400 cm (N-H) .
Q. What preliminary biological screening assays are recommended to assess its bioactivity?
- Methodological Answer :
- Antifungal Activity : Broth micro-dilution (BMD) and poisoned food technique (PFT) to determine minimum inhibitory concentrations (MICs) against Candida spp. .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to screen for apoptosis induction .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking predictions and experimental binding assays for this compound?
- Methodological Answer :
- Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (K) for targets like kinases .
- Docking Refinement : Adjust force field parameters (e.g., AMBER or CHARMM) to account for solvation effects and flexible binding pockets. Cross-validate with molecular dynamics simulations .
Q. What strategies address low solubility in aqueous buffers during in vitro testing?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Prodrug Design : Introduce hydroxyl or phosphate groups to the butyl side chain for improved hydrophilicity .
Q. How to design structure-activity relationship (SAR) studies focusing on the thiazole and indole moieties?
- Methodological Answer :
- Thiazole Modifications : Replace thiazol-2-ylamine with substituted thiadiazoles to evaluate electronic effects on bioactivity .
- Indole Substituents : Introduce methoxy or halogen groups at the indole C-5 position to assess steric and electronic impacts .
Table 2 : SAR Case Study
| Modification | Bioactivity Change (vs. Parent) | Proposed Mechanism |
|---|---|---|
| Thiazole → Thiadiazole | ↑ Antifungal potency | Enhanced H-bonding |
| Indole C-5 methoxy addition | ↓ Cytotoxicity | Altered membrane permeability |
Q. What crystallographic challenges arise with this compound, and how are they addressed using programs like SHELXL?
- Methodological Answer :
- Challenges : Disorder in the butyl linker or thiazole ring; twinning due to flexible moieties.
- Solutions : Use SHELXL for twin refinement (TWIN/BASF commands) and partial occupancy modeling. High-resolution data (≤1.0 Å) improves electron density maps .
Data Contradiction Analysis Example
Scenario : Discrepancy between NMR (single conformation) and X-ray (disordered structure).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
